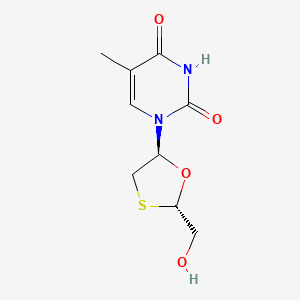
OxathiolanT-(-)-alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OxathiolanT-(-)-alpha is a compound belonging to the class of organosulfur compounds known as oxathiolanes. These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is particularly notable for its applications in pharmaceuticals, especially in the synthesis of antiviral drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OxathiolanT-(-)-alpha typically involves the condensation of mercaptoethanol with formaldehyde. This reaction forms the oxathiolane ring through a thioacetal formation process. The reaction conditions generally include:
Reactants: Mercaptoethanol and formaldehyde
Catalysts: Acidic catalysts such as hydrochloric acid
Solvents: Water or alcohols
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Starting Materials: Low-cost, widely available chemicals such as chloroacetic acid, vinyl acetate, and sodium thiosulfate
Reaction Conditions: Controlled temperature and pressure to optimize the yield
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
OxathiolanT-(-)-alpha undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of sulfoxides back to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted oxathiolanes depending on the nucleophile used
Scientific Research Applications
OxathiolanT-(-)-alpha has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the production of flavor compounds and other industrial chemicals.
Mechanism of Action
The mechanism of action of OxathiolanT-(-)-alpha in antiviral drugs involves its incorporation into the viral DNA chain, leading to chain termination. This process inhibits the replication of the virus. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: Another oxathiolane derivative with similar structural features but different applications.
2-Methyl-4-propyl-1,3-oxathiane: Found in the flavor profile of passion fruit.
Lamivudine and Emtricitabine: Both are nucleoside analogues containing oxathiolane rings and are used as antiviral drugs.
Uniqueness
OxathiolanT-(-)-alpha is unique due to its specific stereochemistry and its role as a precursor in the synthesis of important antiviral drugs. Its ability to inhibit viral replication by targeting reverse transcriptase sets it apart from other similar compounds.
Properties
CAS No. |
149819-46-5 |
|---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1 |
InChI Key |
GCMLYCFXOXELDY-BQBZGAKWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
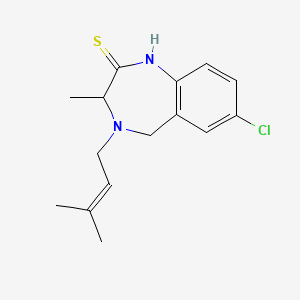
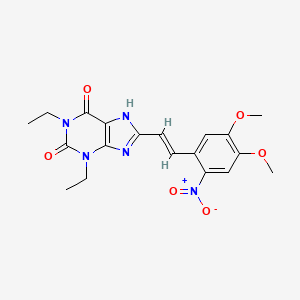
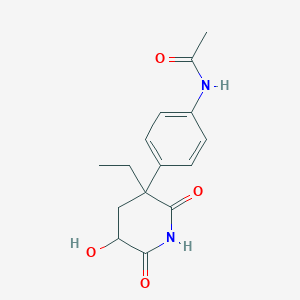
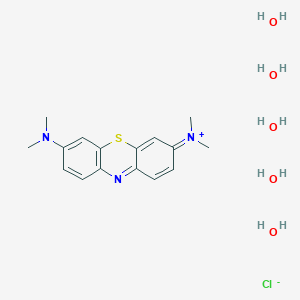
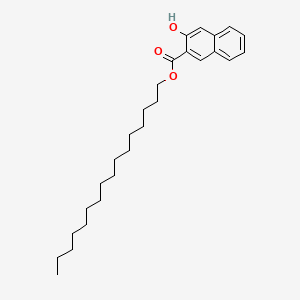

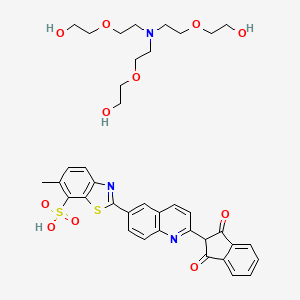

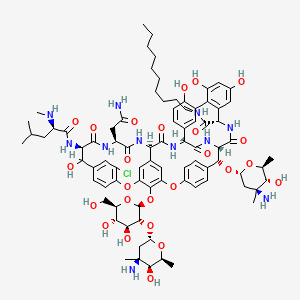
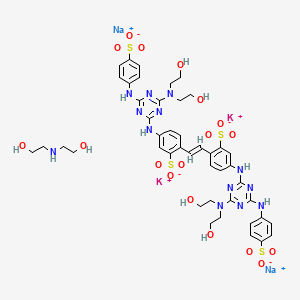
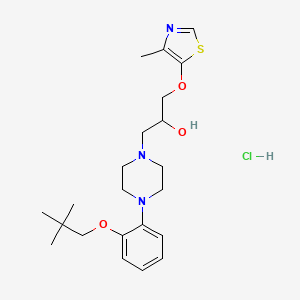

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
